molecular formula C8H10BrN3 B12360082 2-(4-Bromopyrazolidin-3-yl)pyridine

2-(4-Bromopyrazolidin-3-yl)pyridine

Cat. No.: B12360082
M. Wt: 228.09 g/mol
InChI Key: PLVFWJDPKXOQBM-UHFFFAOYSA-N
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Description

2-(4-Bromopyrazolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrazolidine ring, which is substituted with a bromine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyrazolidin-3-yl)pyridine typically involves the formation of the pyrazolidine ring followed by bromination and subsequent fusion with the pyridine ring. One common method involves the reaction of 4-bromo-1,2-diaminobenzene with pyridine-2-carboxaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-(4-Aminopyrazolidin-3-yl)pyridine.

    Substitution: Formation of 2-(4-Substituted-pyrazolidin-3-yl)pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromopyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloropyrazolidin-3-yl)pyridine
  • 2-(4-Fluoropyrazolidin-3-yl)pyridine
  • 2-(4-Methylpyrazolidin-3-yl)pyridine

Uniqueness

2-(4-Bromopyrazolidin-3-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can serve as a versatile handle for further functionalization through substitution reactions .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-(4-bromopyrazolidin-3-yl)pyridine

InChI

InChI=1S/C8H10BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5H2

InChI Key

PLVFWJDPKXOQBM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=N2)Br

Origin of Product

United States

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